molecular formula C21H23FN4O3 B6502981 N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396794-17-4

N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No. B6502981
CAS RN: 1396794-17-4
M. Wt: 398.4 g/mol
InChI Key: JOJAADHBSUQJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide” is a complex organic compound. It contains a fluorophenyl group, a pyridine group, and a piperidine group, all of which are common in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyridine-4-carbonyl group, and the attachment of the 4-fluorophenyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central ethanediamide backbone. The presence of the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyridine group might undergo reactions at the nitrogen atom, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups and the aromatic rings could affect its solubility, while the fluorine atom could influence its acidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pharmaceuticals with similar structures act by binding to specific receptors in the body, but without more information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential applications. It could be of interest in the field of medicinal chemistry, given the presence of functional groups common in many pharmaceuticals .

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-18-3-1-15(2-4-18)13-24-19(27)20(28)25-14-16-7-11-26(12-8-16)21(29)17-5-9-23-10-6-17/h1-6,9-10,16H,7-8,11-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJAADHBSUQJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

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